![molecular formula C14H19NO2 B6644722 N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine, also known as PD, is a chemical compound that has been studied for its potential applications in scientific research. PD is a spirocyclic amine that has a unique structure, making it a promising candidate for various research fields.
Mechanism of Action
The mechanism of action of N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is not fully understood. However, studies have shown that N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine inhibits the activity of enzymes involved in cell division and DNA replication, leading to cell death. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also been shown to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to have a wide range of biochemical and physiological effects. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has several advantages for lab experiments. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is easy to synthesize and can be produced in large quantities. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is also stable under a wide range of conditions, making it easy to handle and store. However, N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has some limitations for lab experiments. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is not water-soluble, making it difficult to use in aqueous solutions. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is also sensitive to light and air, making it important to handle N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine in a dark and oxygen-free environment.
Future Directions
There are several future directions for the study of N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has shown promising results in cancer research, and further studies are needed to determine its potential as a cancer therapy. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also shown potential as an antibacterial, antifungal, and antiviral agent, and further studies are needed to determine its effectiveness in these areas. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to determine the mechanisms of action of N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine and its potential applications in various research fields.
Conclusion:
In conclusion, N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine is a promising candidate for various research fields. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also been shown to have anti-inflammatory properties and potential as a cancer therapy. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the potential of N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine in various research fields.
Scientific Research Applications
N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been studied for its potential applications in various research fields. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has also been studied for its potential use in cancer research. N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-4-12(5-3-1)15-13-6-8-14(9-7-13)16-10-11-17-14/h1-5,13,15H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBVJLJPASNXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC3=CC=CC=C3)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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